Ethyl 2-hydroxybenzimidate

Description

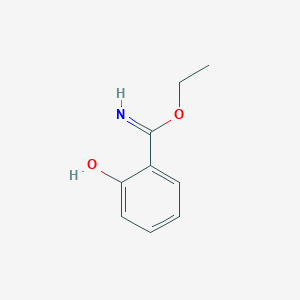

Ethyl 2-hydroxybenzimidate is an imidate ester derivative of 2-hydroxybenzoic acid, characterized by the presence of an imidic acid ester functional group. This compound is structurally related to aromatic esters and imidates, which are known for their versatility in organic synthesis, pharmaceutical applications, and material science .

Properties

CAS No. |

20857-12-9 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

ethyl 2-hydroxybenzenecarboximidate |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(10)7-5-3-4-6-8(7)11/h3-6,10-11H,2H2,1H3 |

InChI Key |

VCGCYPPHDRMEFK-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=CC=C1O |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1O |

Synonyms |

2-hydroxyphenyl-imido-ethylether HPIEE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares Ethyl 2-hydroxybenzimidate with key analogs based on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Functional Group Influence

- Imidate vs. Ester : The imidate group in this compound confers greater nucleophilicity compared to traditional esters, making it reactive in glycosylation and enzyme inhibition (e.g., similar to ethyl 2-phenylacetimidate hydrochloride in glycobiology studies ).

- Benzothiazole vs. Benzimidate : Benzothiazole derivatives exhibit enhanced fluorescence and antimicrobial activity, whereas benzimidates may serve as ligands or inhibitors due to their nitrogen-rich structure .

Material Science

- Fluorescent sensors : Ethyl 2-benzothiazolyl acetate derivatives are utilized in sensor design due to their photophysical properties .

Limitations and Knowledge Gaps

The provided evidence lacks explicit data on this compound, necessitating inferred comparisons. Key gaps include:

- Exact synthetic protocols and yield optimization.

- Experimental data on biological activity or stability.

- Comparative spectroscopic analysis (e.g., FTIR, NMR) with analogs.

Q & A

Q. How can researchers ensure ethical use of published data on this compound?

- Methodology :

- Cite primary literature (e.g., synthesis protocols from Eur. J. Pharm. Sci. or J. Org. Chem.) rather than patents or non-peer-reviewed sources.

- Adhere to copyright rules when reproducing figures or spectra.

- Disclose conflicts of interest (e.g., funding from chemical suppliers) in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.